molecular formula C14H18ClN3O3 B14618506 1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid CAS No. 58830-77-6

1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid

Cat. No.: B14618506
CAS No.: 58830-77-6
M. Wt: 311.76 g/mol
InChI Key: DOMJOWLCFTYLRP-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and a nitric acid moiety. Imidazoles are a class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)pentyl]imidazole typically involves the reaction of 2-chlorobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . The resulting product is then treated with nitric acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)pentyl]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)pentyl]imidazole involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function. The nitric acid moiety can participate in redox reactions, altering the redox state of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid is unique due to the presence of both the chlorophenyl group and the nitric acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

58830-77-6

Molecular Formula

C14H18ClN3O3

Molecular Weight

311.76 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)pentyl]imidazole;nitric acid

InChI

InChI=1S/C14H17ClN2.HNO3/c1-2-5-12(10-17-9-8-16-11-17)13-6-3-4-7-14(13)15;2-1(3)4/h3-4,6-9,11-12H,2,5,10H2,1H3;(H,2,3,4)

InChI Key

DOMJOWLCFTYLRP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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